
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide, commonly known as EMAQ, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMAQ belongs to the quinoxaline family of compounds, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The exact mechanism of action of EMAQ is not fully understood. However, it is believed to act as a modulator of the glutamatergic system, which is involved in the regulation of synaptic plasticity and memory formation. EMAQ has been shown to inhibit the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in the regulation of synaptic plasticity and memory formation. By inhibiting the activity of NMDA receptors, EMAQ may enhance synaptic plasticity and improve cognitive function.
Biochemical and Physiological Effects
EMAQ has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. EMAQ has also been shown to increase the expression of genes involved in synaptic plasticity and memory formation. In addition, EMAQ has been shown to reduce oxidative stress and inflammation, which are known to be involved in the pathogenesis of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
EMAQ has several advantages for lab experiments. It is relatively easy to synthesize and is stable under physiological conditions. It has also been shown to have low toxicity in animal models. However, one limitation of EMAQ is that it is not very water-soluble, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on EMAQ. One area of research is to further elucidate the mechanism of action of EMAQ. This could involve investigating its effects on other neurotransmitter systems and signaling pathways. Another area of research is to investigate the potential therapeutic applications of EMAQ in other neurological disorders such as traumatic brain injury and stroke. Finally, research could focus on developing more water-soluble derivatives of EMAQ to improve its bioavailability and efficacy in vivo.
Conclusion
EMAQ is a promising compound with potential therapeutic applications in the treatment of neurological disorders. Its neuroprotective effects and ability to improve cognitive function make it an attractive candidate for further research. While there are some limitations to its use in lab experiments, its relative ease of synthesis and low toxicity make it a valuable tool for investigating the mechanisms of neurological disorders and developing new treatments.
Méthodes De Synthèse
EMAQ can be synthesized by the reaction of 3-methylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction with 1,2-diaminobenzene and then with acetic anhydride. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
EMAQ has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.
Propriétés
IUPAC Name |
N-ethyl-N-(3-methylphenyl)quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-3-21(14-8-6-7-13(2)11-14)18(22)17-12-19-15-9-4-5-10-16(15)20-17/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVLMSJLFBXKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)C2=NC3=CC=CC=C3N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


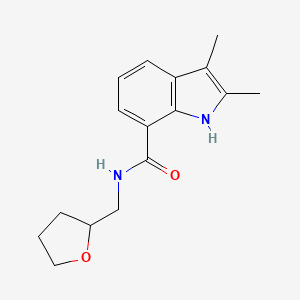
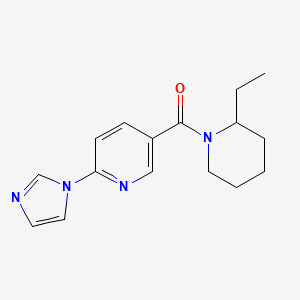
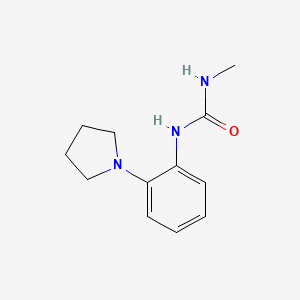
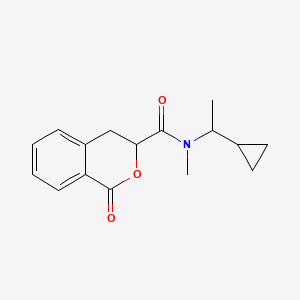
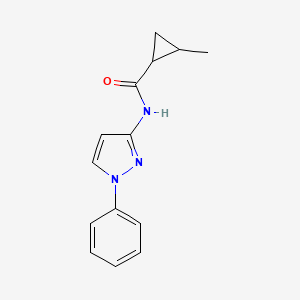

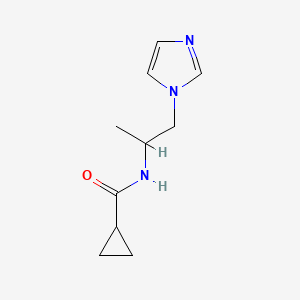

![N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7526284.png)
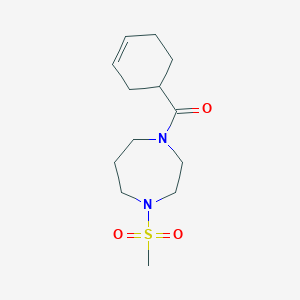
![(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-quinoxalin-2-ylmethanone](/img/structure/B7526297.png)

